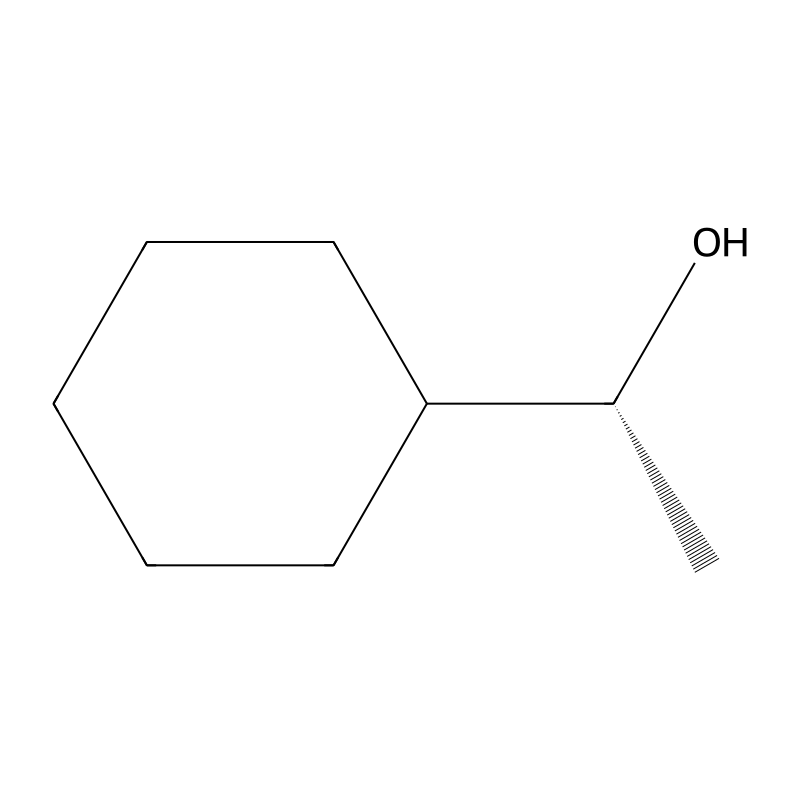

(1R)-1-cyclohexylethan-1-ol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

(1R)-1-cyclohexylethan-1-ol (CAS: 3113-99-3) is a high-value chiral secondary alcohol characterized by a hydrophobic cyclohexyl ring appended to a stereochemically pure ethanol moiety [1]. With a boiling point of approximately 189 °C and a density of 0.9 g/cm³, it serves as a stable, moderate-polarity building block in fine chemical synthesis . In industrial procurement, it is primarily sourced not merely as a solvent, but as a stereospecific precursor for active pharmaceutical ingredients (APIs), a resolving agent, and a critical intermediate in the synthesis of patented, enantioselective malodor-counteracting fragrance esters . Its value proposition is entirely dependent on its enantiomeric purity, making it a non-negotiable raw material for workflows requiring absolute stereocontrol.

Substituting (1R)-1-cyclohexylethan-1-ol with its racemate (CAS: 1193-81-3) or its (1S)-enantiomer leads to critical functional failures in downstream applications[1]. In fragrance formulation, the enantiomers exhibit entirely divergent biological interactions; esters derived from the (1R)-enantiomer specifically neutralize mold and mildew malodors, whereas the (1S)-derivatives target sweat[2]. Using the racemate dilutes this efficacy and introduces off-target olfactory effects. In pharmaceutical manufacturing, substituting the enantiopure (1R)-alcohol with the racemate during esterification or coupling reactions generates a 50:50 mixture of diastereomers . This halves the theoretical yield of the desired active pharmaceutical ingredient and necessitates highly resource-intensive preparative chiral chromatography to meet regulatory purity standards.

Enantioselective Efficacy in Mold and Mildew Malodor Counteraction

When utilized as a precursor to synthesize 1-cyclohexylethyl butyrate, the (1R)-enantiomer demonstrates a statistically significant superiority in counteracting mold and mildew malodors compared to both the racemate and the (1S)-enantiomer [1]. Testing reveals that while the (1S)-acetate is highly effective against sweat, the (1R)-butyrate is uniquely required for mold applications, proving that the chiral centers are functionally non-interchangeable[2].

| Evidence Dimension | Malodor reduction efficacy (Mold/Mildew) |

| Target Compound Data | Superior component yield and efficacy for (1R)-butyrate derivative. |

| Comparator Or Baseline | Racemate and (1S)-enantiomer (ineffective for mold; (1S) targets sweat). |

| Quantified Difference | Statistically significant differentiation in sensory classification and targeted odor neutralization. |

| Conditions | Air space dosing at 0.01 to 1 mg/m3 or 0.0001% to 10% by weight in substrate. |

Formulators and procurement teams in the consumer goods sector must source the exact (1R)-enantiomer to achieve patented, targeted mold-counteracting effects without olfactory cross-contamination.

Standardized Benchmark for Enantioselective Ketone Reduction

(1R)-1-cyclohexylethan-1-ol serves as a critical analytical benchmark for evaluating the efficiency of novel chiral transition-metal catalysts. In the reduction of the prochiral baseline 1-cyclohexylethanone, advanced Iridium-complex catalysts achieve a 93% yield of the (1R)-alcohol, validating the catalyst's stereocontrol capabilities .

| Evidence Dimension | Catalytic conversion and enantioselectivity |

| Target Compound Data | 93% yield of (1R)-1-cyclohexylethan-1-ol. |

| Comparator Or Baseline | 1-cyclohexylethanone (prochiral baseline). |

| Quantified Difference | Near-complete conversion with absolute stereocontrol compared to non-selective reduction. |

| Conditions | Hydrogenation with bis(1,5-cyclooctadiene)diiridium(I) dichloride at 60 °C for 24h in an inert atmosphere. |

Catalyst developers and process chemists procure this compound as a certified reference standard to calibrate and validate asymmetric reduction workflows.

Stereospecific Coupling in Active Pharmaceutical Ingredient (API) Synthesis

In the synthesis of complex pharmaceutical intermediates, such as Boc-Aib-OH derivatives, (1R)-1-cyclohexylethan-1-ol is coupled using EDC/DMAP to form stereochemically pure esters . Utilizing the racemate in this step would yield a diastereomeric mixture, inherently capping the maximum theoretical yield of the active isomer at 50% and requiring extensive downstream purification .

| Evidence Dimension | Diastereomeric yield and downstream purification |

| Target Compound Data | Direct formation of the target (R)-configured intermediate. |

| Comparator Or Baseline | Racemic 1-cyclohexylethanol. |

| Quantified Difference | Eliminates 50% yield loss and avoids the need for preparative chiral chromatography. |

| Conditions | EDC/DMAP coupling in dichloromethane for 19h. |

Sourcing the enantiopure (1R)-alcohol ensures regulatory compliance, maximizes atom economy, and drastically reduces purification costs in API manufacturing.

Synthesis of Patented Malodor-Counteracting Fragrances

This compound is the mandatory precursor for synthesizing (1R)-1-cyclohexylethyl butyrate, an ester specifically patented for its unique efficacy in neutralizing mold and mildew malodors in consumer goods and air care products[1].

Certified Reference Material for Asymmetric Catalysis

It is widely procured as a benchmark standard by process chemists to evaluate the enantioselectivity and conversion efficiency (e.g., >93% yield targets) of novel transition-metal catalysts (Ir, Ru) and biocatalytic alcohol dehydrogenases .

Chiral Building Block for Stereospecific API Intermediates

It is utilized in pharmaceutical manufacturing to introduce the (1R)-cyclohexylethyl moiety via EDC/DMAP coupling, ensuring diastereomeric purity and preventing the 50% yield loss associated with using racemic mixtures .

XLogP3

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant